4-Benzoylphthalazin-1(2H)-one
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Overview
Description
4-Benzoylphthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylphthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by benzoylation. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phthalazinones, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
4-Benzoylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly PARP inhibition.
Medicine: Its role as a PARP inhibitor makes it a candidate for developing treatments for cancer and other diseases involving DNA repair mechanisms.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzoylphthalazin-1(2H)-one involves the inhibition of PARP enzymes. By binding to the active site of PARP, it prevents the enzyme from repairing DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells. This makes it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives, such as 4-benzyl-2H-phthalazin-1-ones and triazole-pyrimidine hybrids .
Uniqueness
4-Benzoylphthalazin-1(2H)-one is unique due to its specific benzoyl substitution, which enhances its ability to inhibit PARP enzymes effectively. This substitution also contributes to its metabolic stability and cellular activity, making it a promising candidate for further development in medicinal chemistry .
Properties
CAS No. |
105702-06-5 |
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Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-benzoyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H10N2O2/c18-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)15(19)17-16-13/h1-9H,(H,17,19) |
InChI Key |
YJLXNSIRBXGGED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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